2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C15H16N2O2S It is characterized by the presence of an aminophenyl group, a thioether linkage, and a methoxyphenyl group
Mechanism of Action
Target of Action
The primary targets of the compound 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Mode of Action
Similar compounds bearing semicarbazone and thiosemicarbazone moieties have shown potent antibacterial activity against both gram-positive and gram-negative strains . These compounds are suggested to have a membrane perturbing as well as intracellular mode of action .
Result of Action
Similar compounds have shown potent antibacterial activity, suggesting that they may have a significant impact on bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-aminothiophenol with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. This reaction forms the thioether linkage between the aminophenyl and methoxyphenyl groups.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of thioether-containing compounds with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Aminophenyl)thio]-N-(4-hydroxyphenyl)acetamide
- 2-[(4-Aminophenyl)thio]-N-(4-chlorophenyl)acetamide
- 2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)acetamide
Uniqueness
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a pharmacologically active compound and its suitability for material science applications.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-13-6-4-12(5-7-13)17-15(18)10-20-14-8-2-11(16)3-9-14/h2-9H,10,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIWBKXEBGLNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763129-83-5 |
Source
|
Record name | 2-((4-AMINOPHENYL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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